molecular formula C11H15NO2 B1618429 Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy- CAS No. 97055-05-5

Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-

Cat. No. B1618429
CAS RN: 97055-05-5
M. Wt: 193.24 g/mol
InChI Key: MXMPHDJVYOMMTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-” often involves multi-step reactions that might include processes such as the Leuckart reaction. Moreover, catalytic hydrogenation has been utilized for the green synthesis of related compounds.


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-” can be inferred from related compounds. For instance, “Acetamide, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-” has a molecular weight of 269.767 and a formula of C14H20ClNO2 .

Scientific Research Applications

Weed Control in Agriculture

S-Metolachlor is primarily used as a preemergence herbicide in agriculture. It is effective in controlling a variety of grasses and broadleaf weeds in crops like corn and soybeans. Research has shown that the herbicide’s efficacy is not significantly influenced by the tillage system used, whether it be moldboard plow, chisel plow, ridge tillage, or no-tillage . This makes S-Metolachlor a versatile option for farmers practicing different tillage methods.

Formulation Studies for Enhanced Efficacy

Studies have compared the weed control efficacy of different formulations of S-Metolachlor, including liquid, granular, and micro-encapsulated versions . These studies are crucial for developing more effective and environmentally friendly herbicide applications, as they can influence herbicide interception and retention on crop residue.

Asymmetric Catalysis in Industrial Production

S-Metolachlor is involved in the largest-scale asymmetric catalytic process for the industrial production of agrochemicals. The hydrogenation of a related compound, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, is a key step in producing S-Metolachlor. This process uses iridium-catalyzed hydrogenation and has been the subject of extensive research to understand the mechanism and improve the efficiency of this important reaction .

Enzyme-Catalyzed Enantioselective Processes

The compound has been used in studies focusing on enzyme-catalyzed kinetic resolution processes. For example, producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) is an area of research that explores the potential of enzymes in producing enantiopure compounds .

Soil Environment and Crop Residue Interaction

Research into S-Metolachlor also includes its interaction with the soil environment and crop residue. Understanding how the herbicide binds to crop residue and its washoff rates can inform better agricultural practices and herbicide application techniques .

Development of Sustainable Agricultural Practices

The use of S-Metolachlor in reduced-tillage or conservation tillage systems is being studied to promote sustainable agricultural practices. These systems are designed to reduce soil disturbance and potential erosion while maintaining effective weed control, which is essential for long-term agricultural productivity .

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-9-6-4-5-8(2)11(9)12-10(14)7-13/h4-6,13H,3,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMPHDJVYOMMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242689
Record name N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-

CAS RN

97055-05-5
Record name Acetamide, N-(2-ethyl-6-methylphenyl)-2-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Ethyl-6-methylphenyl)-2-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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